Antrodin A

Descripción general

Descripción

Antrodin A es un compuesto bioactivo aislado del micelio del hongo medicinal Antrodia camphorata. Este compuesto ha ganado una atención significativa debido a sus diversas propiedades farmacológicas, que incluyen efectos hepatoprotectores, antioxidantes, antiinflamatorios e inmunomoduladores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de Antrodin A generalmente implica la fermentación del micelio de Antrodia camphorata. El micelio se cultiva en un medio adecuado bajo condiciones controladas para promover la producción de compuestos bioactivos. El caldo de fermentación luego se somete a procesos de extracción y purificación para aislar this compound .

Métodos de producción industrial

La producción industrial de this compound implica la fermentación a gran escala del micelio de Antrodia camphorata. El proceso de fermentación se optimiza para maximizar el rendimiento de this compound. Después de la fermentación, el caldo se filtra y el micelio se lava y seca. Los compuestos bioactivos luego se extraen utilizando solventes y se purifican mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

Antrodin A experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su bioactividad .

Reactivos y condiciones comunes

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio para oxidar this compound.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para reducir this compound.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades farmacológicas mejoradas. Estos derivados se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Antrodin A ha sido estudiado extensamente por sus aplicaciones de investigación científica en varios campos:

Química: this compound se utiliza como compuesto modelo para estudiar las propiedades químicas y las reacciones de las moléculas bioactivas.

Biología: La investigación sobre this compound se centra en sus efectos sobre los procesos celulares, incluida la apoptosis, la autofagia y la regulación del ciclo celular.

Medicina: this compound se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades hepáticas, cáncer y trastornos inflamatorios.

Mecanismo De Acción

Antrodin A ejerce sus efectos a través de varios objetivos y vías moleculares. Mejora la capacidad antioxidante y antiinflamatoria del hígado, mantiene la estabilidad de la flora intestinal y protege el hígado del daño inducido por el alcohol. El compuesto modula las vías de señalización como la vía ROS/AKT/ERK/P38 y la acetilación de histonas epigenéticas de TNFα, lo que lleva a la apoptosis y otras respuestas celulares .

Comparación Con Compuestos Similares

Compuestos similares

Antrodin C: Otro compuesto bioactivo de Antrodia camphorata con propiedades farmacológicas similares, que incluyen efectos antioxidantes y anticancerígenos.

Antroquinonol: Un compuesto con potentes actividades anticancerígenas e inmunomoduladoras.

Unicidad de Antrodin A

This compound es único debido a su estructura molecular específica y su capacidad para modular múltiples vías biológicas. Sus propiedades hepatoprotectoras y antiinflamatorias lo convierten en un compuesto valioso para aplicaciones terapéuticas .

Propiedades

IUPAC Name |

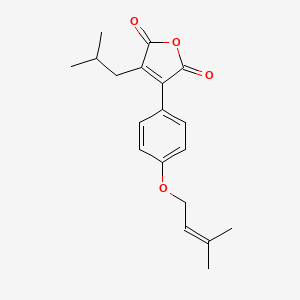

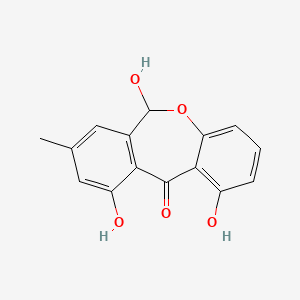

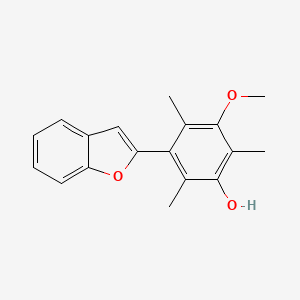

3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-12(2)9-10-22-15-7-5-14(6-8-15)17-16(11-13(3)4)18(20)23-19(17)21/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUCXGVUOQMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656830-24-9 | |

| Record name | Antrodin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656830249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)

![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)

![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)

![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)